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Abstract

Dalzanemdor (formerly SAGE-718) is a synthetic neuroactive steroid analog of 24(S)-
hydroxycholesterol that acts as a positive allosteric modulator (PAM) of the N-methyl-D-
aspartate (NMDA) receptor.[1] By enhancing NMDA receptor function, Dalzanemdor was
investigated for its potential neuroprotective and cognitive-enhancing effects in
neurodegenerative disorders characterized by NMDA receptor hypofunction, such as
Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2][3] Preclinical studies
demonstrated its ability to potentiate NMDA receptor activity and ameliorate cognitive deficits in
animal models.[4] However, despite promising early-phase data, the clinical development of
Dalzanemdor was discontinued following the failure of Phase 2 trials to meet their primary
endpoints in Parkinson's disease (PRECEDENT study), Alzheimer's disease (LIGHTWAVE
study), and Huntington's disease (DIMENSION study).[5] This technical guide provides an in-
depth overview of the core preclinical and clinical data on Dalzanemdor, including detailed
experimental methodologies and a summary of quantitative findings, to serve as a resource for
researchers and drug development professionals in the field of neurodegenerative diseases
and NMDA receptor modulation.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role
in synaptic plasticity, learning, and memory.[1][3] Its dysfunction, particularly hypofunction, has
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been implicated in the pathophysiology of cognitive impairment in several neurodegenerative
disorders.[2] Dalzanemdor was developed as a first-in-class NMDA receptor PAM to address
this hypofunction.[6] As an analog of the endogenous neurosteroid 24(S)-hydroxycholesterol,
Dalzanemdor was designed to enhance the activity of NMDA receptors in the presence of the
co-agonists glutamate and glycine.[1]

This document details the scientific investigation into the neuroprotective effects of
Dalzanemdor, presenting a comprehensive summary of its mechanism of action, preclinical
pharmacology, and clinical evaluation. While the clinical outcomes were ultimately not
supportive of its continuation in development, the data generated from these studies provide
valuable insights for future research into NMDA receptor modulation for cognitive disorders.

Mechanism of Action: Positive Allosteric Modulation
of the NMDA Receptor

Dalzanemdor functions as a positive allosteric modulator of the NMDA receptor.[1] Unlike
direct agonists, PAMs do not activate the receptor themselves but rather enhance the
receptor's response to its endogenous ligands, glutamate and glycine. This modulatory action
is thought to provide a more subtle and physiological enhancement of receptor function
compared to direct agonism, potentially avoiding the excitotoxicity associated with excessive
NMDA receptor activation.[4]

Dalzanemdor has been shown to potentiate NMDA receptors containing various GIuN2
subunits (GIuN2A-D) with equipotency.[4] Its mechanism is believed to involve an increase in
the channel open probability, thereby augmenting the influx of Ca2+ in response to synaptic
activity.[4] This enhanced Ca2+ signaling is a critical trigger for downstream pathways involved
in synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of
learning and memory.
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Caption: Simplified NMDA receptor signaling pathway in long-term potentiation.

Preclinical Studies
In Vitro Electrophysiology

o Objective: To characterize the effects of Dalzanemdor on NMDA receptor function.

» Methods: Whole-cell voltage-clamp recordings were performed on cultured neurons or cell
lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations. NMDA
receptor-mediated currents were evoked by application of glutamate and glycine in the
presence and absence of Dalzanemdor.

o Representative Protocol:

o HEK293 cells are transiently transfected with plasmids encoding human GIuN1 and a
specific GIuUN2 subunit (A, B, C, or D).

o Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

o The external solution contains (in mM): 140 NacCl, 2.8 KClI, 1 CaCl2, 10 HEPES, and is
supplemented with antagonists for non-NMDA glutamate receptors and GABA-A
receptors. The internal pipette solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10
HEPES.
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o NMDA receptor currents are evoked by a rapid application of glutamate (100 uM) and
glycine (30 uM) at a holding potential of -60 mV.

o Dalzanemdor is bath-applied at various concentrations to determine its effect on the
amplitude and kinetics of the NMDA receptor-mediated currents.

o Key Findings: Dalzanemdor potentiated currents mediated by NMDA receptors containing
any of the four GIuN2 subunits (GIuN2A-D) with similar potency. It increased the amplitude of
NMDA receptor excitatory postsynaptic potentials (EPSPs) without significantly altering the
decay kinetics in striatal medium spiny neurons.[4]

In Vivo Animal Models of NMDA Receptor Hypofunction

Dalzanemdor was evaluated in animal models designed to mimic the cognitive deficits
associated with NMDA receptor hypofunction.

e Phencyclidine (PCP)-Induced Social Interaction Deficit:

o Objective: To assess the ability of Dalzanemdor to reverse social withdrawal induced by
the NMDA receptor antagonist PCP.

o Methods: Rodents are chronically treated with PCP to induce a deficit in social interaction.
The time spent in active social interaction with a novel conspecific is measured.

o Representative Protocol:

= Male rats are administered PCP (e.g., 5 mg/kg) or saline twice daily for 7 days, followed
by a 7-day washout period.

= On the test day, two unfamiliar rats from the same treatment group are placed in an
open-field arena, and their social interactions (e.g., sniffing, grooming, following) are
recorded for a set duration (e.g., 15 minutes).

» Dalzanemdor or vehicle is administered prior to the social interaction test.

» The total time spent in social interaction is quantified.
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o Key Findings: Dalzanemdor ameliorated the social interaction deficits induced by
subchronic PCP administration.[4]

o Morris Water Maze:

o Objective: To evaluate the effect of Dalzanemdor on spatial learning and memory in
models of cognitive impairment.

o Methods: This test assesses the ability of a rodent to learn and remember the location of a
hidden platform in a circular pool of water, using distal visual cues.

o Representative Protocol:

A circular pool is filled with opaque water, and a hidden platform is placed in a fixed
location.

= Animals are given multiple trials per day for several consecutive days to find the
platform from different starting positions.

» Escape latency (time to find the platform) and path length are recorded.

» A probe trial is conducted on the final day, where the platform is removed, and the time
spent in the target quadrant is measured to assess memory retention.

o Key Findings: In preclinical models of NMDA receptor hypofunction, Dalzanemdor was
shown to improve performance in cognitive tasks.[7]
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Caption: General experimental workflow for preclinical evaluation of Dalzanemdor.

Clinical Development Program

Dalzanemdor was investigated in a clinical program (the PERSPECTIVE program for
Huntington's disease) that included several Phase 2 studies across different neurodegenerative
diseases.[6] Despite some positive signals in an early open-label study, the larger, placebo-
controlled trials were unsuccessful.
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Caption: Overview of the clinical development and outcome for Dalzanemdor.

Pharmacokinetics

Phase 1 studies in healthy participants and patients with Huntington's disease established a
pharmacokinetic profile suitable for once-daily oral dosing.[8]

Parameter Value Population
Median Terminal Half-life 8-118 hours Healthy Participants
Median Time to Max. Plasma o
4-7 hours Healthy Participants
Conc. (Tmax)
) Healthy Participants & HD
Steady State Achievement 11-13 days

Patients

Table 1: Summary of Dalzanemdor Pharmacokinetic Parameters from Phase 1 Studies.[8]

Clinical Efficacy Studies

o Design: An open-label Phase 2 study in 26 patients with mild cognitive impairment or mild
dementia due to Alzheimer's disease.[9]

e Primary Endpoint: Safety and tolerability.[9]

o Cognitive Assessments: A comprehensive battery of tests including the Montreal Cognitive
Assessment (MoCA).[9]

o Key Results: The study showed a statistically significant improvement of 2.3 points on the
MoCA scale at day 28 compared to baseline. Improvements were also observed in tests of
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executive function, learning, and memory at day 14.[9] However, the open-label design
without a placebo control limits the interpretation of these findings.

Cognitive Assessment Change from Baseline Timepoint
Montreal Cognitive +2.3 points (statistically

o Day 28
Assessment (MoCA) significant)

Table 2: Key Cognitive Outcome from the LUMINARY Study.

Dalzanemdor was further evaluated in three larger, double-blind, placebo-controlled Phase 2

studies. All three studies failed to meet their primary endpoints.
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o Primary
Study Name Indication N . Outcome
Endpoint
Not met. No
Change from statistically
) baseline on the significant
Parkinson's ) )
PRECEDENT ) 86 WAIS-IV Coding difference
Disease (MCI)
Test score at Day  between
42 Dalzanemdor
and placebo.
Not met. No
i Change from statistically
Alzheimer's ) o
. baseline on the significant
Disease ] )
LIGHTWAVE ) 174 WAIS-IV Coding difference
(MCl/mild
) Test score at Day  between
Dementia)
84 Dalzanemdor
and placebo.
Not met. No
Change from o
) ) statistically
Huntington's baseline on the o
) o significant
Disease Symbol Digit ]
DIMENSION N 189 N difference
(Cognitive Modalities Test
) between
Impairment) (SDMT) at Day
Dalzanemdor

84

and placebo.[3]

Table 3: Summary of Placebo-Controlled Phase 2 Clinical Trial Outcomes for Dalzanemdor.

Safety and Tolerability

Across the clinical trial program, Dalzanemdor was generally well-tolerated, with no new safety
signals observed in the Phase 2 studies.[3] The majority of treatment-emergent adverse events
were reported as mild to moderate in severity.[3]

Conclusion
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Dalzanemdor represented a rational therapeutic approach to addressing cognitive deficits in
neurodegenerative diseases by targeting NMDA receptor hypofunction. Preclinical evidence
supported its mechanism of action and demonstrated pro-cognitive effects in relevant animal
models. However, the translation of these preclinical findings into clinical efficacy proved to be
a significant challenge, as evidenced by the failure of three well-controlled Phase 2 studies to
demonstrate a statistically significant benefit over placebo.

The discontinuation of Dalzanemdor's development underscores the complexities of treating
cognitive impairment in neurodegenerative disorders and the difficulty of translating promising
preclinical results into clinical success. Nevertheless, the data gathered from the
comprehensive investigation of Dalzanemdor provide valuable insights into the role of NMDA
receptor modulation and will serve as an important resource for the scientific community in the
ongoing effort to develop effective treatments for these devastating diseases. The discrepancy
between the open-label and placebo-controlled trial results also highlights the critical
importance of robust trial design in evaluating cognitive enhancers. Future research may build
upon the lessons learned from the Dalzanemdor program to refine strategies for targeting
NMDA receptor function in neurodegeneration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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